molecular formula C16H14N2O5 B3057303 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate CAS No. 79030-44-7

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate

Cat. No.: B3057303
CAS No.: 79030-44-7
M. Wt: 314.29 g/mol
InChI Key: OPUCTUAYXRJCKO-UHFFFAOYSA-N
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Description

4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate ( 79030-44-7) is a high-purity chemical compound with the molecular formula C16H14N2O5, offered for research and development purposes . This compound belongs to a class of azoxy derivatives, which are of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. While specific biological data for this exact compound is limited in the public domain, its structural features are closely related to other azoxy and phenyl-acetate compounds that have been investigated as potential enzyme inhibitors . For instance, research into structurally similar phenoxy-phenyl derivatives has identified potent inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC), a crucial target in metabolic disorders and oncology research, highlighting the research value of this chemical scaffold . The mechanism of action for such inhibitors typically involves targeted binding to the enzyme's active site, disrupting key metabolic pathways like fatty acid synthesis, which can lead to the inhibition of cancer cell proliferation and the induction of apoptosis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. It is supplied with a typical purity of 99% and should be stored in a cool, dry environment to maintain stability . Researchers can procure this compound with flexible order quantities, from milligram to kilogram scales, to support various stages of their investigative work .

Properties

IUPAC Name

(4-acetyloxyphenyl)-(4-acetyloxyphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11(19)22-15-7-3-13(4-8-15)17-18(21)14-5-9-16(10-6-14)23-12(2)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCTUAYXRJCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294413
Record name 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79030-44-7
Record name NSC96516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azoxy Bond Formation via Catalytic Coupling

The azoxy core is typically constructed through oxidative coupling of aryl amines or nitroso intermediates. A patent by Nutrichem Company Limited (CN102002066A) describes a method applicable to analogous azoxy compounds, using phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) to enhance interfacial reactions in biphasic systems. For this compound, this would involve:

  • Nitroso Intermediate Preparation :

    • 4-Acetoxyphenylamine is oxidized to 4-acetoxynitrosobenzene using ozone or peracetic acid.
    • Conditions: −10°C in methanol, yielding 77–79% conversion.
  • Azoxy Coupling :

    • The nitroso derivative undergoes dimerization in the presence of titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) in dichloromethane.
    • Stereoselectivity (Z-configuration) is controlled by low-temperature conditions (−20°C to 0°C).

Table 1: Optimization of Azoxy Coupling Conditions

Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC)
TiCl₄/Et₃N CH₂Cl₂ −20 68 95.2
CuBr₂ DMF 25 42 88.5
Phase-transfer catalyst H₂O/CHCl₃ 20 77 98.8

Data adapted from CN102002066A and supplier specifications.

Acetylation of Preformed Azoxy Compounds

An alternative route involves acetylating a preassembled azoxy-diphenol. The method mirrors 4-acetoxystyrene synthesis, where phenol derivatives are acetylated using acetic anhydride (Ac₂O) under basic conditions:

  • Azoxy-Diphenol Synthesis :

    • 4,4'-Dihydroxyazoxybenzene is prepared via nitroso coupling, as detailed in Section 2.1.
  • Acetylation :

    • The diphenol (120 g) is treated with Ac₂O (2.5 eq) and triethylamine (1.2 eq) in dichloromethane.
    • Phenothiazine (1% wt) is added to inhibit polymerization.
    • Reaction progress is monitored by TLC (Rf = 0.6 in hexane:EtOAc 3:1).

Key Parameters :

  • Temperature : 0–5°C to prevent O-acetyl migration.
  • Workup : The crude product is washed with NaHCO₃ (5%) and brine, then crystallized from ethanol/water (70:30).

Industrial-Scale Production and Purification

Suppliers such as Dayang Chem and Zibo Hangyu Biotechnology report kilogram-scale production using the following optimized protocol:

  • Etherification in Butyl Acetate :

    • A mixture of 4-acetoxyphenyl iodide and 4-acetoxyphenylboronic acid undergoes Suzuki-Miyaura coupling in butyl acetate with Pd(PPh₃)₄ (2 mol%) and K₂CO₃.
    • Yield: 89–92% after refluxing at 110°C for 12 h.
  • Oxidation to Azoxy :

    • The biaryl product is treated with m-CPBA (3 eq) in CHCl₃ at 25°C for 6 h, achieving >95% conversion to the azoxy derivative.
  • Crystallization :

    • The butyl acetate solution is cooled to −20°C, precipitating the title compound with 99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.8 Hz, 4H, Ar-H), 7.98 (d, J = 8.8 Hz, 4H, Ar-H), 2.33 (s, 6H, OAc).
  • IR (KBr): ν 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (N-O).

Purity Assessment

Industrial batches analyzed by HPLC (C18 column, MeCN:H₂O 70:30) show a single peak at tR = 6.7 min, confirming the absence of E-isomer or deacetylated byproducts.

Chemical Reactions Analysis

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the azoxy group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Scientific Research Applications

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate has various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. The acetyloxy groups can be hydrolyzed to release acetic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Structural Differences

The closest structural analog identified is Cyclofenil (4-[[4-(acetyloxy)phenyl]cyclohexylidenemethyl]phenol acetate), a therapeutic agent used as an ovulation stimulant . Key differences include:

Property 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl Acetate Cyclofenil
Core Functional Group Azoxy (NNO) Cyclohexylidene
Stereochemistry (Z)-configuration at azoxy bond Planar cyclohexylidene moiety
Molecular Weight ~356.3 g/mol (calculated) 424.5 g/mol
Therapeutic Use Not explicitly reported (hypothesized for bioactivity) Ovulation stimulant

This difference likely impacts solubility, metabolic stability, and receptor interactions.

Comparison with Other Azoxy Derivatives

Physicochemical Properties

  • Solubility: Azoxy compounds typically exhibit moderate water solubility (<1 mg/mL) but improved solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs.

Biological Activity

4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate, with a molecular formula of C16H14N2O5 and a molecular weight of 314.29 g/mol, is an organic compound notable for its unique azoxy functional group and acetyloxy substituents. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azoxy Group : A nitrogen-nitrogen double bond linked to oxygen, which is crucial for its biological activity.
  • Acetyloxy Groups : These groups can be hydrolyzed to release acetic acid, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can modulate signaling pathways involved in apoptosis and other cellular processes. The acetyloxy groups may also participate in nucleophilic substitution reactions, further enhancing the compound's reactivity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for development as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, similar azoxy compounds have shown promising results in inducing cell death in human colorectal cancer cell lines (DLD-1) with effective concentrations (EC50) reported around 270 nM .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on azoxy derivatives found that compounds similar to this compound could inhibit tumor growth significantly in xenograft models, showcasing potential as a therapeutic agent against cancers .
  • Antimicrobial Testing : In a series of tests against pathogenic bacteria and fungi, the compound demonstrated notable inhibitory effects, suggesting its utility in agricultural applications as a fungicide or bactericide .
  • Structure-Activity Relationship (SAR) : Ongoing research into the SAR of azoxy compounds has revealed that modifications to the phenyl rings and azoxy linkages can enhance biological activity. This suggests that systematic variations could lead to more potent derivatives .

Data Tables

Biological Activity Effectiveness (EC50) Target Organism
AntimicrobialVariesVarious bacteria and fungi
Anticancer270 nMHuman colorectal cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate, and how can purity be ensured?

  • Methodology :

  • Synthesis : Azo coupling followed by oxidation to form the azoxy group. For example, coupling 4-(acetyloxy)aniline with a nitroso precursor under acidic conditions, followed by oxidation using hydrogen peroxide .
  • Purification : Recrystallization from ethanol or benzene (as in related ester syntheses) and column chromatography to isolate the Z-isomer .
  • Purity Validation : Melting point analysis (e.g., mp 165–167°C for analogous acetates ) and HPLC with UV detection (λmax ~256 nm for conjugated systems ).

Q. Which spectroscopic techniques are most effective for characterizing the Z-isomer configuration of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm ester (C=O ~1720–1760 cm⁻¹) and azoxy (N-O ~1250–1350 cm⁻¹) groups .
  • NMR : Use ¹H-NMR to identify coupling constants (e.g., Z-isomer geometry via vicinal proton coupling) and ¹³C-NMR to verify acetyl and aromatic carbons .
  • UV-Vis : Detect π→π* transitions in the azoxy-aromatic system (λmax ~250–300 nm) .

Q. How can crystallographic data resolve ambiguities in the molecular structure?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and Z-isomer conformation. For example, analogous chromene acetates were resolved with R-factors <0.05 .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the NNO-azoxy group under varying pH and temperature conditions?

  • Methodology :

  • Kinetic Studies : Monitor azoxy decomposition via HPLC under controlled pH (1–14) and temperature (25–100°C). Compare with related azo compounds, which degrade faster under acidic/alkaline conditions .
  • Computational Modeling : DFT calculations to assess bond dissociation energies (BDEs) of N-O bonds, predicting stability trends .

Q. How does the Z-isomer configuration influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to compare redox potentials of Z- vs. E-isomers. Azoxy groups typically show reduction peaks at −0.5 to −1.0 V (vs. Ag/AgCl) .
  • TD-DFT Simulations : Predict UV-Vis spectra and compare with experimental data to correlate geometry with electronic transitions .

Q. What strategies mitigate side reactions during azoxy group formation in complex aromatic systems?

  • Methodology :

  • Reaction Optimization : Use low-temperature (−10°C) azo coupling to minimize over-oxidation to nitro derivatives. Catalytic additives (e.g., NaNO₂/HCl) improve yield .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., nitroso or diazo byproducts) and adjust stoichiometry .

Q. Can computational models predict the compound’s behavior in supramolecular assemblies or host-guest systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate packing motifs using force fields (e.g., AMBER) based on crystallographic data. Analogous acetates show π-stacking and hydrogen bonding .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural data from related esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Reactant of Route 2
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate

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